3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate
Description
The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-cyclopentylpropanoate is a structurally complex molecule featuring a pyrazole core substituted with a nitrobenzenesulfonyl group, a phenyl ring at the 1-position, and a 3-cyclopentylpropanoate ester at the 5-position. Its molecular formula is C₂₅H₂₅N₃O₆S, with a molecular weight of 519.55 g/mol (calculated).
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-17-23(34(31,32)21-14-12-20(13-15-21)27(29)30)24(26(25-17)19-9-3-2-4-10-19)33-22(28)16-11-18-7-5-6-8-18/h2-4,9-10,12-15,18H,5-8,11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCOFNMFCTWSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CCC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of pyrazole derivatives with sulfonyl and ester substituents. Key analogs and their distinguishing features are summarized below:
Key Research Findings
Electron Effects of Sulfonyl Groups :
The nitrobenzenesulfonyl group in the main compound enhances electrophilicity at the pyrazole core compared to methylbenzenesulfonyl analogs (e.g., C263-0340). This increases reactivity in nucleophilic substitution reactions, as observed in crystallographic studies of related sulfonates .
Ester Group Impact on Lipophilicity: The 3-cyclopentylpropanoate ester confers higher lipophilicity (logP ≈ 4.2 predicted) compared to benzoate esters (e.g., 2,4-dimethoxybenzoate, logP ≈ 3.5). This suggests improved membrane permeability, a critical factor in drug design .
Crystallographic Data :
Analogous compounds, such as 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate (Acta Cryst. E68, o1086), exhibit planar pyrazole rings with sulfonate groups oriented perpendicular to the ring. Such structural motifs stabilize intermolecular interactions (e.g., π-stacking) in crystal lattices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
